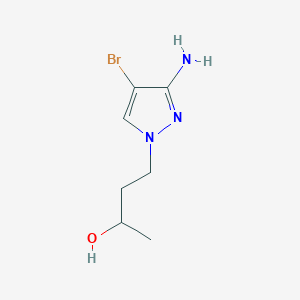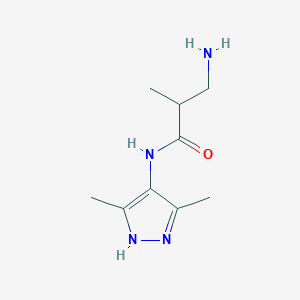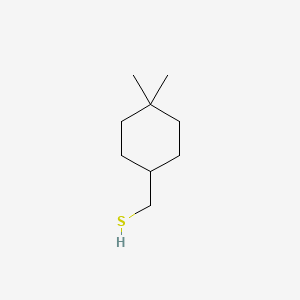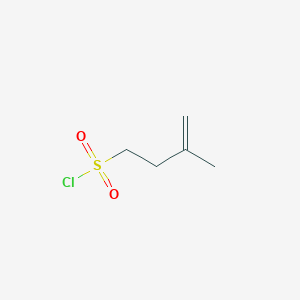
4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties. This compound, in particular, has garnered interest for its potential biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol typically involves the bromination of pyrazole derivatives. One common method includes the reaction of 4-(1,3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones with potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane . This reaction furnishes the corresponding monobromo compounds directly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.
Scientific Research Applications
4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase, leading to altered neural transmission . The compound’s bromine and amino groups play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3(5)-Aminopyrazoles: These compounds are structurally similar and are used as precursors in the synthesis of condensed heterocyclic systems.
4-Bromopyrazole: Another brominated pyrazole derivative with similar reactivity.
Uniqueness
4-(3-amino-4-bromo-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and bromo groups makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C7H12BrN3O |
|---|---|
Molecular Weight |
234.09 g/mol |
IUPAC Name |
4-(3-amino-4-bromopyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C7H12BrN3O/c1-5(12)2-3-11-4-6(8)7(9)10-11/h4-5,12H,2-3H2,1H3,(H2,9,10) |
InChI Key |
HCJRCRFXOOCRRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=C(C(=N1)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-methylpyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B13289199.png)
amine](/img/structure/B13289202.png)


![2-{2-[(3-Methylpentan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B13289212.png)
![5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid](/img/structure/B13289221.png)

![1-[4-(4-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13289227.png)
![3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13289229.png)



![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide](/img/structure/B13289285.png)

